molecular formula C16H25N3O4S B8743184 [1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester

[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester

Cat. No.: B8743184
M. Wt: 355.5 g/mol
InChI Key: GFZRHGVLPOHOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester is a chemical compound with the molecular formula C16H25N3O4S This compound is known for its unique structural features, which include a piperidine ring, an aminobenzenesulfonyl group, and a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the reaction of piperidine with 4-nitrobenzenesulfonyl chloride to form 1-(4-nitrobenzenesulfonyl)piperidine. This intermediate is then reduced to 1-(4-aminobenzenesulfonyl)piperidine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the aminobenzenesulfonyl derivative is reacted with tert-butyl chloroformate to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the sulfonyl group can produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Aminobenzenesulfonyl)piperidin-

Properties

Molecular Formula

C16H25N3O4S

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]carbamate

InChI

InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)18-13-8-10-19(11-9-13)24(21,22)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3,(H,18,20)

InChI Key

GFZRHGVLPOHOPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (0.5 g, 1.3 mmol) was suspended in a 5:1 mixture of ethanol and water (20 ml). To this solution was added iron powder (0.22 g, 3.4 mmol) followed by saturated ammonium chloride solution (3 ml) and the mixture was heated to 80° C. for three hours. After this time, the reaction mixture was cooled to room temperature and filtered through a pad of celite, the celite was washed with ethanol (10 ml) and EtOAc (50 ml) and the solution was concentrated under vacuum. The resulting residue was suspended in water (10 ml) and the solid precipitate collected by filtration and dried under vacuum to give the title compound (0.38 g, 78% yield) as a white solid. Tr=1.84 min, m/z (ES+) (M+Na)+ 378.
Name
[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.22 g
Type
catalyst
Reaction Step Three
Yield
78%

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